molecular formula C18H12FN3 B2850209 2-Amino-4-(4-fluorophenyl)-6-phenylnicotinonitrile CAS No. 126202-91-3

2-Amino-4-(4-fluorophenyl)-6-phenylnicotinonitrile

Cat. No. B2850209
CAS RN: 126202-91-3
M. Wt: 289.313
InChI Key: BEDLZHWQNOIFFN-UHFFFAOYSA-N
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Description

The compound “2-Amino-4-(4-fluorophenyl)-6-phenylnicotinonitrile” is a complex organic molecule. It contains a fluorophenyl group, a phenyl group, and a nicotinonitrile group, which suggests that it might have interesting chemical properties .


Molecular Structure Analysis

The molecular structure of “2-Amino-4-(4-fluorophenyl)-6-phenylnicotinonitrile” would likely be complex due to the presence of multiple functional groups. For example, 2-Amino-4-(4-fluorophenyl)thiazole, a similar compound, has a molecular weight of 194.23 .


Chemical Reactions Analysis

Again, while specific reactions involving “2-Amino-4-(4-fluorophenyl)-6-phenylnicotinonitrile” are not available, similar compounds such as 2-aminothiazole derivatives have been studied for their reactions .

Scientific Research Applications

Proteolysis Targeting Chimeras (PROTACs)

2-Amino-4-(4-fluorophenyl)-6-phenylnicotinonitrile: has been utilized in the design of PROTACs, which are molecules designed to target proteins for degradation . PROTACs have emerged as a promising technology for modifying proteins of interest through protein degradation. This compound was specifically designed to act as a selective degrader of histone deacetylase-3 (HDAC3) , an enzyme involved in the regulation of gene expression and cell proliferation. Although the compound showed inhibitory activity with an IC50 of 3.4 µM against HDAC3, it did not show degradation for the targeted HDACs, indicating a potential area for further optimization.

Anti-inflammatory Applications

Pyrimidine derivatives, including 2-Amino-4-(4-fluorophenyl)-6-phenylnicotinonitrile , have been studied for their anti-inflammatory properties . These compounds have shown inhibitory effects against the expression and activities of vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins. The synthesis of these derivatives and their potential as anti-inflammatory agents highlight the importance of this compound in medicinal chemistry.

Future Directions

The future directions for research on “2-Amino-4-(4-fluorophenyl)-6-phenylnicotinonitrile” could include further exploration of its synthesis, analysis of its molecular structure, investigation of its chemical reactions, elucidation of its mechanism of action, determination of its physical and chemical properties, and assessment of its safety and hazards. Additionally, it could be interesting to explore its potential biological activities, given the activities observed in similar compounds .

properties

IUPAC Name

2-amino-4-(4-fluorophenyl)-6-phenylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12FN3/c19-14-8-6-12(7-9-14)15-10-17(13-4-2-1-3-5-13)22-18(21)16(15)11-20/h1-10H,(H2,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEDLZHWQNOIFFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=C(C=C3)F)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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